molecular formula C9H9ClO B12340304 2-(2-Chlorophenyl)-2-methyloxirane

2-(2-Chlorophenyl)-2-methyloxirane

Cat. No.: B12340304
M. Wt: 168.62 g/mol
InChI Key: SZJKFEBRSVOESK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methyloxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its potential as a chiral building block in the production of various complex molecules.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9ClO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

SZJKFEBRSVOESK-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2-methyloxirane typically involves the reaction of 2-chlorophenylmagnesium bromide with an appropriate epoxide precursor. The reaction conditions often include the use of a solvent such as diethyl ether or tetrahydrofuran (THF) and a temperature range of -10°C to 0°C to ensure the stability of the Grignard reagent .

Industrial Production Methods: Industrial production of 2-(2-Chlorophenyl)-2-methyloxirane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process can be scaled up by employing larger volumes of reactants and solvents, along with efficient cooling systems to maintain the desired temperature range .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Intermediate in Chemical Reactions : 2-(2-Chlorophenyl)-2-methyloxirane serves as a crucial intermediate in synthesizing various organic compounds. Its epoxide functionality allows for nucleophilic ring-opening reactions, leading to diverse products such as alcohols and amines.
    • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to its ability to introduce functional groups selectively.
  • Pharmaceutical Research
    • Biological Activity Studies : The compound's reactivity with biological targets makes it a candidate for investigating enzyme inhibition mechanisms and metabolic pathways. This research is essential for understanding potential therapeutic applications and toxicity profiles.
    • Drug Development : Given its structural properties, 2-(2-Chlorophenyl)-2-methyloxirane can be explored for developing new drugs targeting specific diseases, particularly those requiring the modification of existing compounds to enhance efficacy or reduce side effects.
  • Material Science
    • Polymer Production : The compound's epoxide group allows it to act as a monomer in polymerization processes. It can be incorporated into polyether polyols used in producing polyurethane foams, which are prevalent in furniture and automotive industries .
    • Stabilizers and Additives : It is also used as a stabilizer for various chemical formulations, including paints and coatings, enhancing the durability and performance of these materials .

Case Studies and Research Findings

  • Toxicological Studies : Investigations into the toxicological effects of 2-(2-Chlorophenyl)-2-methyloxirane have revealed potential hazards associated with exposure. For instance, studies have shown that exposure can lead to skin sensitization and respiratory issues in laboratory animals, indicating the need for careful handling in industrial applications .
  • Enzyme Interaction Studies : Research has demonstrated that this compound can interact with specific enzymes, providing insights into its potential as an inhibitor. These studies are crucial for understanding how such compounds can be utilized in drug design.

Data Table: Applications Overview

Application AreaSpecific UsesNotes
Organic SynthesisIntermediate for various chemical reactionsEnhances reactivity due to epoxide structure
Pharmaceutical ResearchDrug development and enzyme inhibition studiesPotential therapeutic applications under investigation
Material ScienceMonomer for polymer productionUsed in manufacturing polyurethane foams
StabilizersAdditives in paints and coatingsImproves durability and performance

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nature of the nucleophile. The compound’s reactivity is primarily due to the strained three-membered ring, which makes it highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chlorophenyl)-2-methyloxirane is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Biological Activity

2-(2-Chlorophenyl)-2-methyloxirane, commonly referred to as a chlorinated epoxide, has garnered attention in various fields of biological research due to its unique chemical properties and potential biological activities. This article delves into the compound's biological activity, including its interactions with biological systems, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Chlorophenyl)-2-methyloxirane is characterized by the presence of a chlorophenyl group and an epoxide functional group, which contributes to its reactivity and biological interactions. The compound's molecular formula is C9H9ClO, with a molecular weight of approximately 172.62 g/mol.

Biological Activity

1. Reactivity with Biological Targets

The primary mode of action for 2-(2-Chlorophenyl)-2-methyloxirane involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to modifications in proteins and nucleic acids, potentially resulting in altered cellular functions. Studies indicate that the compound can interact with various biomolecules, leading to changes in enzymatic activities and signaling pathways .

2. Toxicological Profile

The toxicological assessment of 2-(2-Chlorophenyl)-2-methyloxirane reveals several critical findings:

  • Carcinogenicity : Animal studies have indicated potential carcinogenic effects associated with high doses of the compound. However, these effects may be specific to rodent models and not necessarily applicable to humans .
  • Reproductive Toxicity : There are indications that exposure to this compound may impair fertility based on animal studies. The potential for developmental toxicity has also been noted .
  • Specific Target Organ Toxicity : Repeated exposure has been linked to adaptive changes in various organs, particularly affecting the liver and gastrointestinal tract .

Data Table: Summary of Biological Activities

Biological Activity Findings
Carcinogenic PotentialPossible in animal models; relevance to humans unclear
Reproductive ToxicityImpairment observed in animal studies
Developmental ToxicityIndications of teratogenic effects
Specific Target Organ ToxicityLiver and gastrointestinal tract affected by repeated exposure

Case Studies

Case Study 1: Enantioselective Synthesis

A notable study explored the enantioselective synthesis of epoxides, including 2-(2-Chlorophenyl)-2-methyloxirane. The research utilized bimetallic catalysts to enhance yield and selectivity, demonstrating the compound's potential utility in synthetic organic chemistry. The study reported high yields (up to 98%) and enantiomeric excess (96%), highlighting the importance of catalyst design in optimizing reactions involving this compound .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of chlorinated compounds, including 2-(2-Chlorophenyl)-2-methyloxirane, indicated low bioaccumulation potential in aquatic organisms, such as Oncorhynchus mykiss (rainbow trout). The bioconcentration factor (BCF) ranged from 59 to 70, suggesting minimal accumulation in biological systems under typical environmental conditions .

Q & A

Q. What are the documented thermal stability ranges and decomposition pathways under various atmospheric conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C in air, forming chlorinated benzaldehydes and CO2_2. Under inert conditions, radical-mediated ring-opening dominates. Stability is enhanced by storing the compound under nitrogen at -20°C .

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